N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide
Description
Structure and Key Features The compound features a thieno[3,4-c]pyrazole core substituted at the 2-position with a 3,5-dimethylphenyl group and at the 3-position with a 3,4,5-trimethoxybenzamide moiety (Fig. 1). This structural arrangement confers unique electronic and steric properties, influencing its chemical reactivity and biological interactions.
Cyclization of thiophene and pyrazole precursors.
Substitution reactions to introduce aromatic groups (e.g., 3,5-dimethylphenyl) and benzamide substituents.
Optimal conditions for related compounds involve 70–80°C reaction temperatures and DMF/EtOH (3:1 v/v) as solvents to maximize cyclization efficiency .
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-13-6-14(2)8-16(7-13)26-22(17-11-31-12-18(17)25-26)24-23(27)15-9-19(28-3)21(30-5)20(10-15)29-4/h6-10H,11-12H2,1-5H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIVBMGQADOEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The biological and chemical properties of thieno[3,4-c]pyrazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Thieno[3,4-c]pyrazole Derivatives
*Calculated based on molecular formula C₂₄H₂₅N₃O₅S.
Key Observations :
- Methoxy vs. Ethoxy Groups : Ethoxy substituents (e.g., in ) increase steric bulk and metabolic stability compared to methoxy groups but reduce aqueous solubility .
- Halogenated Derivatives : Chlorophenyl substituents (e.g., ) enhance electrophilicity and receptor-binding specificity, often correlating with improved anticancer activity .
- Nitro and Methyl Groups : Nitro groups (e.g., ) increase reactivity in cross-coupling reactions, while methyl groups (e.g., ) improve passive membrane diffusion .
Biological Activity
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Compound Overview
- Molecular Formula : C27H30N2O5S
- Molecular Weight : Approximately 478.6 g/mol
- Structural Features : The compound features a thieno[3,4-c]pyrazole core fused with a trimethoxybenzamide moiety and a dimethylphenyl group.
1. Anticancer Potential
Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit significant anticancer properties. Preliminary studies suggest that this compound may inhibit specific enzymes linked to cancer cell proliferation.
- Mechanism of Action : The compound likely binds to active sites on target enzymes, inhibiting their function and disrupting cancer cell signaling pathways.
- Case Study : In vitro assays demonstrated that the compound reduced the viability of various cancer cell lines by inducing apoptosis through caspase activation.
2. Anti-inflammatory Properties
The thieno[3,4-c]pyrazole framework is also associated with anti-inflammatory activity. This compound may modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes.
- Research Findings : In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines and reduced swelling in affected tissues.
3. Enzyme Inhibition
The compound has shown promise as an inhibitor for certain enzymes involved in metabolic processes.
- Target Enzymes : Studies have identified its interaction with kinases and phosphatases that are critical in various metabolic pathways.
- In Vitro Studies : Enzyme assays revealed that the compound effectively inhibited the activity of these enzymes in a dose-dependent manner.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thieno[3,4-c]pyrazole Core : This involves cyclization reactions using appropriate reagents such as thioketones.
- Benzamide Coupling : The thieno[3,4-c]pyrazole is then coupled with a trimethoxybenzoyl chloride under basic conditions to form the final product.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(3,5-dimethylphenyl)-2H-thieno[3,4-c]pyrazol-3-yl]-benzamide | Thieno[3,4-c]pyrazole core with benzamide | Anticancer and anti-inflammatory |
| 4-benzoyl-N-[2-(3,5-dimethylphenyl)-2H-thieno[3,4-c]pyrazol-3-yl]benzamide | Additional benzoyl group | Enhanced enzyme inhibition |
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions starting with cyclization to form the thieno[3,4-c]pyrazole core, followed by functionalization with substituents. Key steps include:
- Cyclization : Precursors like thiophene derivatives are reacted with hydrazines under reflux in solvents like ethanol or DMF .
- Substituent coupling : The 3,5-dimethylphenyl and trimethoxybenzamide groups are introduced via nucleophilic substitution or amide coupling, requiring catalysts like NaH or coupling agents (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used.
Q. Which spectroscopic methods are most effective for structural characterization?
- NMR : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion peak (m/z 481.611 for [M+H]) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98% for biological assays) .
Example : In H NMR, the thienopyrazole proton appears as a singlet at δ 7.2–7.4 ppm due to electron-withdrawing effects .
Q. What initial in vitro assays are recommended to evaluate bioactivity?
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, IC determination) .
- Enzyme inhibition : HDAC or tubulin polymerization assays using ELISA kits .
- Controls : Include positive controls (e.g., SAHA for HDAC, paclitaxel for tubulin) and vehicle-treated cells.
Design Note : Use triplicate wells and dose-response curves (0.1–100 µM) to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent variation : Replace 3,4,5-trimethoxybenzamide with 2,4-dimethoxy or halogenated analogs to assess antimicrobial potency .
- Core modification : Compare thieno[3,4-c]pyrazole with triazolo[3,4-b]thiadiazole derivatives for anticancer activity .
Data Contradiction : Analogues with nitro groups show higher cytotoxicity but lower solubility, requiring trade-off analysis .
Q. How to resolve contradictions in biological data across studies?
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize discrepancies in IC values .
- Compound stability : Perform LC-MS to check degradation under assay conditions (e.g., DMSO stock solutions stored at -80°C) .
Case Study : A 2022 study reported conflicting HDAC inhibition data due to differences in enzyme isoforms (HDAC1 vs. HDAC6); validate using isoform-specific assays .
Q. What computational strategies predict binding modes with target enzymes?
- Molecular docking : Use AutoDock Vina to model interactions with HDAC1 (PDB: 4BKX). The trimethoxybenzamide group may occupy the catalytic zinc pocket .
- MD simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å indicates stable complexes) .
- Experimental validation : Site-directed mutagenesis (e.g., H143A in HDAC1) confirms critical residues for binding .
Q. How to troubleshoot low yields in scale-up synthesis?
- Reaction engineering : Switch from batch to flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation .
- Catalyst optimization : Screen Pd-based catalysts for Suzuki-Miyaura coupling of aryl groups (e.g., Pd(OAc)/SPhos increases yield by 15%) .
Example : Pilot-scale synthesis (10 g) achieved 60% yield using continuous flow reactors, compared to 45% in batch mode .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
